molecular formula C20H18F3N3 B10940742 4-(4-methylphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-methylphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10940742
M. Wt: 357.4 g/mol
InChI Key: DECFRJXPQXIROL-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a 4-methylphenyl group and a trifluoromethyl group, making it a valuable candidate for research in medicinal chemistry and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule .

Scientific Research Applications

N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties make it a candidate for developing new drugs.

    Industry: The compound’s unique properties make it useful for developing new materials and chemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a 4-methylphenyl group and a trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18F3N3

Molecular Weight

357.4 g/mol

IUPAC Name

4-(4-methylphenyl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C20H18F3N3/c1-14-7-9-16(10-8-14)17-13-18(20(21,22)23)26-19(25-17)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,25,26)

InChI Key

DECFRJXPQXIROL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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